molecular formula C25H23N3O3 B5178687 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone CAS No. 5475-04-7

1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone

Cat. No. B5178687
CAS RN: 5475-04-7
M. Wt: 413.5 g/mol
InChI Key: TXQCBNKXEUBLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone, also known as AMMAQ, is a synthetic compound that has been studied for its potential use as an anticancer agent. The compound has been shown to have promising results in preclinical studies, making it a potential candidate for further research and development.

Mechanism Of Action

The mechanism of action of 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone involves the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can cause damage to cellular structures and DNA. 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone induces the production of ROS, leading to oxidative stress and ultimately cell death.

Biochemical And Physiological Effects

1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects on cancer cells. The compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone has been shown to induce changes in the expression of various genes involved in cancer cell survival and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone in lab experiments is that it has shown potent cytotoxic effects on a variety of cancer cell lines. Additionally, the compound has a well-defined mechanism of action, making it a useful tool for studying the role of ROS in cancer cell death. One limitation of using 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone is that it is a synthetic compound, which may limit its potential for clinical use.

Future Directions

There are several potential future directions for research on 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to determine the optimal dosage and administration route for the compound. Finally, studies are needed to determine the safety and efficacy of 1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone in animal models and eventually in human clinical trials.

Synthesis Methods

1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of 2-methyl-1,4-naphthoquinone, 4-methylphenylamine, and morpholine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1-amino-4-[(4-methylphenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone has been studied extensively for its potential use as an anticancer agent. Studies have shown that the compound has potent cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-amino-4-(4-methylanilino)-2-morpholin-4-ylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-15-6-8-16(9-7-15)27-19-14-20(28-10-12-31-13-11-28)23(26)22-21(19)24(29)17-4-2-3-5-18(17)25(22)30/h2-9,14,27H,10-13,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQCBNKXEUBLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385885
Record name ZINC04815255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-[(4-methylphenyl)amino]-2-(morpholin-4-yl)anthracene-9,10-dione

CAS RN

5475-04-7
Record name ZINC04815255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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